Cdk7-IN-22

CDK7 Affinity Ki Value Binding Affinity

Unlike covalent THZ1 or multi-CDK Samuraciclib, Cdk7-IN-22's noncovalent binding (>4000-fold selectivity) ensures clean, CDK7-dependent readouts (CDK2 Ki 2600 nM, CDK9 Ki 960 nM, CDK12 Ki 870 nM). Oral bioavailability at 2 mg/kg permits chronic tumor xenograft studies without IP injections. Reversible engagement enables precise washout experiments to measure target-residence kinetics. Choose this probe for unambiguous CDK7 mechanistic data. In stock. Bulk pricing available.

Molecular Formula C22H25F3N6
Molecular Weight 430.5 g/mol
Cat. No. B12396910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-22
Molecular FormulaC22H25F3N6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5
InChIInChI=1S/C22H25F3N6/c23-22(24,25)18-13-28-21(29-14-4-3-7-26-11-14)30-20(18)17-12-27-19-10-15(5-6-16(17)19)31-8-1-2-9-31/h5-6,10,12-14,26-27H,1-4,7-9,11H2,(H,28,29,30)/t14-/m0/s1
InChIKeyWVOMSZCXYDTSHK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk7-IN-22 for Oncology Research: Key Procurement Differentiators


Cdk7-IN-22 (compound 101, SY-5609) is a small-molecule, noncovalent, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 7 (CDK7) [1]. With a molecular weight of 430.47 g/mol and the chemical formula C22H25F3N6, it is designed to potently and selectively inhibit CDK7, a key regulator of transcription and cell cycle progression implicated in multiple cancers . Unlike many earlier-generation CDK7 inhibitors, Cdk7-IN-22 exhibits a noncovalent binding mode, which can offer distinct kinetic and safety profile advantages in preclinical models.

Why Generic CDK7 Inhibitor Substitution Fails with Cdk7-IN-22


Direct substitution of Cdk7-IN-22 with another CDK7 inhibitor, such as THZ1 or BS-181, is scientifically unsound due to profound differences in binding mode (noncovalent vs. covalent), potency, selectivity window, and in vivo pharmacodynamics. Cdk7-IN-22 achieves a sub-nanomolar Kd for CDK7 and an exceptional selectivity margin (>4000-fold) against off-target kinases, a profile not replicated by most other CDK7 probes [1]. Its noncovalent mechanism avoids the irreversible target engagement of covalent inhibitors like THZ1, which can lead to distinct cellular response kinetics and potential off-target liabilities . Therefore, Cdk7-IN-22 represents a unique tool compound whose activity cannot be reliably inferred from or replaced by other in-class molecules.

Quantitative Head-to-Head Evidence: Cdk7-IN-22 Differentiation from Closest Analogs


Cdk7-IN-22 Sub-Nanomolar CDK7 Affinity (Ki) vs. Covalent Inhibitor THZ1 and Others

Cdk7-IN-22 exhibits a binding affinity (Ki) for CDK7 that is substantially higher than that of several key comparator CDK7 inhibitors. Its Ki of 0.032 nM demonstrates significantly tighter target engagement compared to THZ1 (IC50 = 3.2 nM, covalent), THZ2 (IC50 = 13.9 nM), YKL-5-124 (IC50 = 9.7 nM), BS-181 (IC50 = 21 nM), and Samuraciclib (IC50 = 40 nM) [1]. This sub-nanomolar affinity is a hallmark of its potent, noncovalent binding mechanism and is predictive of superior potency in cellular and in vivo models at lower concentrations.

CDK7 Affinity Ki Value Binding Affinity

Cdk7-IN-22 Unmatched Selectivity Window Against CDK2, CDK9, and CDK12

Cdk7-IN-22 demonstrates an exceptional selectivity profile, with >4000-fold selectivity over the closest off-target kinases [1]. Quantitatively, its Ki values for related CDKs are dramatically higher: CDK2 (Ki = 2600 nM), CDK9 (Ki = 960 nM), and CDK12 (Ki = 870 nM) [2]. This contrasts sharply with many other CDK7 inhibitors, such as Samuraciclib, which exhibits only 15- to 230-fold selectivity over CDK1, CDK2, CDK5, and CDK9 . This high degree of specificity is critical for accurately attributing biological effects to CDK7 inhibition and for reducing compound-driven toxicity in sensitive cellular models.

Selectivity Kinase Profiling Off-Target Activity

Cdk7-IN-22 Noncovalent vs. Covalent THZ1: Kinetics and Reversibility

A key differentiator of Cdk7-IN-22 is its noncovalent binding mechanism, which contrasts with the covalent, irreversible binding of the widely used probe THZ1 [1]. THZ1 inhibits CDK7 with an IC50 of 3.2 nM but does so through time-dependent, covalent modification of a remote cysteine, leading to irreversible target inactivation and potential for sustained off-target effects . In contrast, Cdk7-IN-22 achieves superior potency (Ki = 0.032 nM) through a reversible, noncovalent interaction, providing a more defined pharmacokinetic/pharmacodynamic relationship where target inhibition is directly proportional to compound exposure. This reversibility is advantageous for washout experiments, precise temporal control of CDK7 inhibition, and minimizing the risk of haptenation or irreversible off-target binding.

Binding Kinetics Noncovalent Reversibility

Cdk7-IN-22 Oral Bioavailability and In Vivo Efficacy Profile

Cdk7-IN-22 is distinguished by its oral bioavailability and robust in vivo efficacy at low doses. It demonstrates strong tumor growth inhibition (TGI) in mouse xenograft models when dosed orally as low as 2 mg/kg [1]. This contrasts with other CDK7 inhibitors like YPN-005, for which oral bioavailability data is less established, and THZ1, which is typically administered intraperitoneally in preclinical studies [2]. The combination of high potency, exceptional selectivity, and oral bioavailability makes Cdk7-IN-22 a particularly attractive tool for chronic dosing studies in vivo, where non-invasive administration and consistent target coverage are required.

Oral Bioavailability In Vivo Efficacy Xenograft Model

Optimal Applications for Cdk7-IN-22 Based on Its Differentiated Profile


Target Validation Studies Requiring Exquisite CDK7 Selectivity

When investigating the specific role of CDK7 in transcriptional regulation or cell cycle control, Cdk7-IN-22 is the optimal tool compound. Its >4000-fold selectivity window ensures that observed phenotypic changes are attributable to CDK7 inhibition, not to confounding activity against CDK2, CDK9, or CDK12 [1]. This is in stark contrast to less selective inhibitors like Samuraciclib, which can engage multiple CDKs at pharmacologically relevant concentrations . Cdk7-IN-22 is therefore indispensable for generating high-confidence, target-specific mechanistic data.

In Vivo Efficacy Studies Requiring Oral Dosing and Chronic Administration

For long-term tumor xenograft or genetic mouse model studies, the oral bioavailability and high potency of Cdk7-IN-22 are critical advantages [1]. Its ability to achieve robust tumor growth inhibition at a low oral dose (2 mg/kg) simplifies experimental logistics, reduces animal handling stress, and provides more consistent drug exposure compared to intraperitoneal injections required by tools like THZ1 . This makes Cdk7-IN-22 the preferred choice for studies modeling chronic therapeutic intervention.

Kinetic and Pharmacodynamic Studies on CDK7 Target Engagement

The noncovalent, reversible binding of Cdk7-IN-22 makes it uniquely suited for detailed kinetic and pharmacodynamic analyses of CDK7 inhibition [1]. Researchers can perform washout experiments to measure the kinetics of target recovery, establish precise concentration-response relationships, and correlate target engagement with downstream biomarkers (e.g., pS5-RNAPII, MYC expression) without the confounding factor of irreversible covalent modification present with tools like THZ1 . This provides a more accurate and dynamic understanding of CDK7 biology.

Selectivity Profiling and Counter-Screening Against Other CDK Family Members

Cdk7-IN-22 serves as an excellent probe for selectivity profiling studies due to its well-characterized and minimal off-target activity against CDK2, CDK9, and CDK12 [1]. Its high Ki values for these kinases (2600 nM, 960 nM, and 870 nM, respectively) make it a clean tool for distinguishing CDK7-dependent effects from those mediated by other transcription-regulating CDKs . This clarity is essential for deconvoluting complex kinase signaling networks in cancer and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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